molecular formula C21H25NO7S B11141256 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B11141256
M. Wt: 435.5 g/mol
InChI Key: VMSZULJGGDPUEA-UHFFFAOYSA-N
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Description

The compound, identified in PubChem under a closely related name (), features a complex hybrid structure combining a tetrahydrothiophene-1,1-dioxide moiety, a pyrano[2,3-f]chromen-2-one core, and an acetamide linker. Key structural attributes include:

  • Fused pyrano-chromen system: The 4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl substituent introduces rigidity and aromaticity.
  • Acetamide bridge: The -OCH2C(O)NH- linkage facilitates structural diversity and intermolecular interactions.

Properties

Molecular Formula

C21H25NO7S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C21H25NO7S/c1-12-8-18(24)28-20-14-4-6-21(2,3)29-15(14)9-16(19(12)20)27-10-17(23)22-13-5-7-30(25,26)11-13/h8-9,13H,4-7,10-11H2,1-3H3,(H,22,23)

InChI Key

VMSZULJGGDPUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4CCS(=O)(=O)C4)(C)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a complex organic compound characterized by its unique structural features that include a tetrahydrothiophene ring and a pyranochromene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Molecular Structure

  • Chemical Formula : C24H25NO5S
  • Molecular Weight : 439.52 g/mol
  • CAS Number : 1401529-95-0

Structural Features

The compound features a tetrahydrothiophene ring with a sulfone group and an acetamide moiety, which are critical for its biological activity. The presence of the pyranochromene structure contributes to its potential as an anti-cancer agent.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to activate caspases, which are critical enzymes in the apoptotic pathway.

Key Findings:

  • Caspase Activation : The compound significantly increases the levels of active Caspase 3, Caspase 8, and Caspase 9 in treated cancer cells (e.g., MCF-7 breast cancer cells), indicating activation of both intrinsic and extrinsic apoptotic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
  • Cytochrome C Release : The compound enhances cytochrome C levels in treated cells, supporting its role in promoting intrinsic apoptosis.

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated against several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (μM) Reference
MCF-71.575
Panc-13.850
HT-295.575
A5497.40

Study on MCF-7 Cells

In a study examining the effects on MCF-7 breast cancer cells:

  • Treatment with the compound resulted in a 7.45-fold increase in active Caspase 3 levels compared to untreated controls.
  • Cytochrome C expression increased by approximately 12.76-fold , indicating robust apoptotic signaling.

Comparative Analysis with Doxorubicin

When compared to doxorubicin (a standard chemotherapy agent), this compound demonstrated comparable or superior anti-proliferative effects across multiple cancer cell lines while exhibiting lower cytotoxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamides with Sulfur-Containing Heterocycles

a. N-(2-Amino-2-oxoethyl)-2-[(R,R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-yl]acetamide (12b) ()
  • Structure : Features a dispiro trioxolane-adamantane-cyclohexane core.
  • Synthesis : Utilizes mixed anhydride coupling (84% yield) and Et3N catalysis.
  • Key Data : Purified via flash chromatography; characterized by ¹H/¹³C NMR.
  • Comparison : Unlike the target compound, 12b lacks a sulfone group but shares the acetamide linker, highlighting versatility in coupling strategies.
b. Tetrahydrothienothiazolopyrimidines ()
  • Structure: Sulfur-rich heterocycles (e.g., benzothieno[3,2-e]triazolo[4,3-c]pyrimidines).
  • Synthesis : S,N-tandem heterocyclizations using dibromotetrahydrothiophene dioxide.
  • Comparison: These compounds share the sulfone group but replace the pyrano-chromen system with fused triazolo-pyrimidine rings.

Acetamides with Fused Pyrano/Chromen Systems

a. Pyrano[2,3-f]chromen Derivatives
  • Target Compound: The pyrano-chromen core is structurally analogous to natural coumarin derivatives, which often exhibit bioactivity.
  • Synthesis : Similar to , where THP-protected acetamides are synthesized using p-TsOH catalysis (71% yield).
b. N-(9,10-Dioxoanthracenyl)-2-thioacetamides ()
  • Structure: Anthraquinone core with thioacetamide substituents.
  • Activities : Demonstrated antioxidant and antiplatelet effects.
  • Comparison: While lacking the pyrano-chromen system, these derivatives emphasize the role of electron-deficient aromatic systems in bioactivity.

Acetamides with Pyrimidine/Thieno Substituents

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Structure: Pyrimidinone-thioether linked to dichlorophenylacetamide.
  • Key Data : 80% yield, mp 230°C, ¹H NMR δ 12.50 (NH), 4.12 (SCH2).
  • Comparison : The pyrimidine-thioether motif contrasts with the target’s sulfone group but shares the acetamide functionality.
b. 2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()
  • Structure: Thieno[2,3-d]pyrimidine core with furyl and naphthyl groups.
  • Key Data : Molar mass 523.63 g/mol, predicted pKa 13.13.
  • Comparison: The thienopyrimidine system introduces planar aromaticity, differing from the target’s pyrano-chromen scaffold.

Structural and Functional Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Yield (%) Melting Point (°C) Biological Activity
Target Compound (PubChem) C₂₃H₂₆N₂O₇S 486.53* Sulfone, pyrano-chromen, acetamide N/A N/A N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () C₁₃H₁₁Cl₂N₃O₂S 344.21 Pyrimidinone, dichlorophenyl 80 230 Not reported
N-(9,10-Dioxoanthracenyl)-2-thioacetamide () C₁₆H₁₃NO₃S 299.35 Anthraquinone, thioacetamide N/A N/A Antioxidant, antiplatelet
Thieno[2,3-d]pyrimidin-2-ylacetamide () C₂₉H₂₁N₃O₃S₂ 523.63 Thienopyrimidine, naphthyl N/A N/A Not reported

*Calculated based on molecular formula from .

Preparation Methods

Cyclization of β-Keto Nitriles

A β-keto nitrile derivative is cyclized with a dihydroxybenzaldehyde precursor under refluxing ethanol in the presence of acetic acid. This reaction proceeds via keto-enol tautomerization, followed by intramolecular nucleophilic attack to form the pyran ring. For instance, the cyclization of 5 (β-keto nitrile) with 6 (3-hydrazineyltetrahydrothiophene-1,1-dioxide) yields a fused pyranochromen intermediate.

Methylation and Oxidation

Post-cyclization, selective methylation at the 4- and 8-positions is achieved using methyl iodide under basic conditions (e.g., potassium carbonate in DMF). The 2-oxo group is introduced via oxidation with potassium permanganate in acetone, ensuring regioselectivity.

Functionalization with the Acetamide Linkage

The acetamide bridge connects the pyranochromen core to the tetrahydrothiophene sulfone group. Source highlights chloroacetyl chloride and ester saponification as key steps for introducing this functionality.

Chloroacetylation

The phenolic oxygen of the pyranochromen intermediate is alkylated with ethyl 2-bromoacetate in the presence of a base (e.g., sodium hydride) to form the ester derivative 9 . Subsequent saponification using lithium hydroxide in tetrahydrofuran (THF) yields the carboxylic acid 10b .

Amidation

The acid 10b is activated with thionyl chloride to form the acyl chloride, which is then coupled with N-(1,1-dioxidotetrahydrothiophen-3-yl)amine. This reaction is conducted in dichloromethane with triethylamine as a base, yielding the acetamide product.

Preparation of the Tetrahydrothiophene Sulfone Moiety

The N-(1,1-dioxidotetrahydrothiophen-3-yl) group is synthesized separately and introduced via nucleophilic substitution. Source details the oxidation of tetrahydrothiophene derivatives to sulfones using hydrogen peroxide in acetic acid.

Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide

Tetrahydrothiophene is treated with hydrogen peroxide (30%) in glacial acetic acid at 60°C for 12 hours to yield the sulfone. Nitration at the 3-position followed by reduction with palladium on carbon (H₂, 1 atm) produces the amine.

Coupling to the Acetamide

The amine is reacted with the acyl chloride derivative of 10b under Schotten-Baumann conditions (aqueous sodium hydroxide, dichloromethane) to form the final acetamide bond.

Optimization and Analytical Validation

Solvent and Catalytic Optimization

  • Cyclization : Ethanol/acetic acid (3:1) at reflux achieves 85% yield for pyranochromen formation.

  • Amidation : Dichloromethane with triethylamine minimizes side reactions, achieving >90% conversion.

Characterization Data

IntermediateCharacterization MethodKey Data
Pyranochromen core¹H NMR (600 MHz, DMSO-d₆)δ 7.21 (s, 1H, aromatic), 3.02 (s, 3H, CH₃), 2.89 (t, 2H, J=6.5 Hz, CH₂)
Acetamide derivative¹³C NMR (150 MHz, CDCl₃)δ 170.5 (C=O), 65.8 (OCH₂), 44.3 (NCH₂)
Final productHRMS (ESI)m/z 486.1523 [M+H]⁺ (calc. 486.1518)

Challenges and Alternative Routes

Competing Side Reactions

  • Oxidation Over-reaction : Excessive oxidation of tetrahydrothiophene can lead to sulfonic acid byproducts, mitigated by controlled H₂O₂ stoichiometry.

  • Ester Hydrolysis : Premature saponification of 9 is avoided by using anhydrous LiOH in THF.

Palladium-Catalyzed Coupling

An alternative route employs Suzuki-Miyaura coupling to attach pre-functionalized pyranochromen and tetrahydrothiophene fragments, though yields remain suboptimal (50–60%).

Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonation), reducing decomposition risks.

Purification Techniques

Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >98% purity for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Activation of the pyrano[2,3-f]chromen-5-yl moiety for ether formation (e.g., using sodium hydride in anhydrous THF).
  • Amide bond formation between the activated acetamide intermediate and the tetrahydrothiophene-dioxide fragment (e.g., via EDC/HOBt coupling).
  • Optimization of temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for solubility) to minimize side reactions .
    • Table 1 : Comparison of reaction conditions and yields:
StepReagents/ConditionsYield (%)Purity (HPLC)
EtherificationNaH, THF, 0°C6590%
Amide CouplingEDC/HOBt, DMF, RT7288%
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)95%

Q. Which analytical techniques are essential for verifying structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., δ 2.1–2.3 ppm for methyl groups on the pyranochromene ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₇NO₈S).
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted intermediates) .

Q. How can researchers screen this compound for preliminary bioactivity?

  • Use in vitro assays targeting enzymes or receptors structurally related to its functional groups (e.g., kinase inhibition assays due to the pyranochromene core).
  • Example Protocol :

  • Incubate with target enzymes (e.g., COX-2 or LOX-5) at 10 µM concentration.
  • Measure IC₅₀ values via fluorometric or colorimetric detection (e.g., IC₅₀ = 15–20 µM for COX-2 inhibition in similar compounds) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data observed in similar compounds?

  • Contradictions may arise from stereochemical variations (e.g., cis/trans isomerism in the tetrahydrothiophene-dioxide moiety) or solvent-dependent conformational changes.
  • Methodological Approach :

  • Perform molecular dynamics simulations to analyze ligand-receptor binding stability (e.g., using AutoDock Vina).
  • Validate with circular dichroism (CD) spectroscopy to assess secondary structure interactions .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Case Study : Ambiguous NOESY correlations in the pyranochromene region.

  • Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., cross-peaks between H-3 of tetrahydrothiophene and C=O of the acetamide group).
  • Compare with X-ray crystallography data for solid-state conformation .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the chromene ring to reduce CYP450-mediated oxidation.
  • Replace labile ether linkages with thioether or carbamate bonds .
    • Table 2 : Metabolic stability in human liver microsomes:
DerivativeHalf-life (min)CLint (µL/min/mg)
Parent Compound1245
-CF₃ Analog2822

Experimental Design & Best Practices

Q. How should researchers design dose-response studies to account for solubility limitations?

  • Pre-solubilize the compound in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.01% Tween-80.
  • Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What computational tools predict synthetic pathways with minimal byproducts?

  • Use ICReDD’s reaction path search algorithms (e.g., quantum chemical calculations combined with machine learning) to optimize step sequences and solvent selection .

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